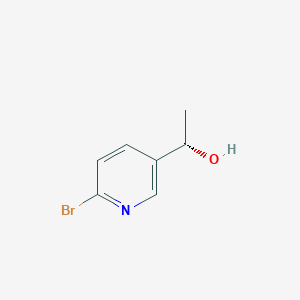

(1S)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Description

(1S)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a chiral secondary alcohol with a brominated pyridine ring. Key properties include:

- CAS No.: 139042-62-9

- Molecular Formula: C₇H₈BrNO

- Molecular Weight: 202.05 g/mol

- Purity: ≥95%

- Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Storage: Recommended at 2–8°C .

This compound is structurally characterized by a pyridine ring substituted with bromine at the 6-position and a chiral ethanol group at the 3-position. Its stereochemistry (S-configuration) makes it relevant for applications requiring enantioselective interactions, such as pharmaceutical intermediates or asymmetric synthesis.

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

(1S)-1-(6-bromopyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3/t5-/m0/s1 |

InChI Key |

QDOJZKXYIAXLDB-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)Br)O |

Canonical SMILES |

CC(C1=CN=C(C=C1)Br)O |

Origin of Product |

United States |

Scientific Research Applications

Research indicates that compounds containing brominated pyridine derivatives often exhibit notable biological activities. The presence of the bromine atom enhances the compound's interaction with biological targets, making it a candidate for various therapeutic applications. Some potential areas of investigation include:

- Anticancer Activity : Brominated pyridines have been studied for their ability to inhibit cancer cell proliferation through modulation of enzyme activity.

- Antimicrobial Properties : The compound may possess antibacterial or antifungal properties, making it useful in developing new antimicrobial agents.

Pharmacological Studies

The compound's interaction with specific molecular targets, such as enzymes and receptors, is crucial for understanding its pharmacological potential. For instance:

- Enzyme Inhibition : Studies have shown that (1S)-1-(6-Bromopyridin-3-yl)ethan-1-ol can act as a ligand, modulating biological pathways by interacting with active sites in enzymes.

Intermediate in Organic Synthesis

This compound serves as an important intermediate in synthetic chemistry. It can be utilized in various reactions, including:

- Aryl Halide Isomerization : The compound can be involved in base-catalyzed reactions that facilitate selective etherification processes .

Ligand Development

The unique structure of this compound allows for the development of ligands that can selectively bind to metal ions or other biological macromolecules. This property is essential in:

- Coordination Chemistry : The compound can form coordination complexes that may exhibit unique catalytic properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through specific signaling pathways related to cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial strains. The results demonstrated significant antibacterial activity, suggesting its potential use in developing new antimicrobial therapies.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |

| Antimicrobial Agent | Significant activity against bacterial strains | |

| Synthetic Chemistry | Intermediate for Organic Synthesis | Useful in selective etherification reactions |

| Ligand Development | Forms coordination complexes with metal ions |

Comparison with Similar Compounds

Enantiomeric Pair: (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Chlorophenyl Analogue: (1S)-1-(3-Chlorophenyl)ethan-1-ol

- Molecular Formula : C₈H₉ClO .

- Molecular Weight : 156.61 g/mol (vs. 202.05 g/mol for bromopyridinyl compound) .

- Structural Differences :

- Substitution of pyridine with a benzene ring.

- Bromine (Br) replaced by chlorine (Cl), reducing molecular weight and lipophilicity.

- Applications : Both compounds are chiral building blocks, but the chlorophenyl variant may exhibit lower metabolic stability due to reduced steric bulk and electronic effects .

Trifluoroethyl Derivatives: (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol

- Molecular Formula: C₇H₅ClF₃NO .

- Molecular Weight : 225.57 g/mol .

- Key Modifications: Addition of a trifluoromethyl (-CF₃) group enhances electronegativity and metabolic stability.

- Implications : The trifluoroethyl group increases resistance to oxidative degradation, making this derivative more suitable for high-stability applications .

Non-Chiral Analogue: 1-(6-Bromopyridin-3-yl)ethan-1-ol (Racemic Mixture)

- Molecular Formula: C₇H₈BrNO (identical to chiral forms) .

Research Findings and Implications

- Halogen Effects : Bromine’s higher lipophilicity compared to chlorine may enhance membrane permeability in drug candidates .

- Stereochemical Impact : The S-enantiomer of the bromopyridinyl compound could exhibit superior binding in enantioselective catalysis or receptor-targeted applications compared to its R-counterpart or racemic forms .

- Fluorine Substitution : Trifluoroethyl derivatives demonstrate enhanced metabolic stability, a critical factor in pharmaceutical design .

Notes

Preparation Methods

Reduction of 1-(6-Bromopyridin-3-yl)ethanone Using Sodium Borohydride

Method Overview:

The most straightforward and commonly reported method for preparing (1S)-1-(6-bromopyridin-3-yl)ethan-1-ol involves the reduction of 1-(6-bromopyridin-3-yl)ethanone with sodium borohydride (NaBH4) in alcoholic solvents.

- A solution of 3-acetyl-6-bromopyridine (1-(6-bromopyridin-3-yl)ethanone) is prepared in ethanol.

- Sodium borohydride is added portion-wise at room temperature (approximately 20 °C).

- The reaction is stirred for 30 minutes, allowing complete reduction of the ketone to the corresponding secondary alcohol.

- After reaction completion, the mixture is concentrated under reduced pressure, followed by water addition and extraction with ethyl acetate.

- The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to yield the crude product.

- The crude product is a light yellow oily material, typically obtained in yields around 97%.

- This method generally produces racemic mixtures unless chiral auxiliaries or catalysts are employed.

- The described procedure yields the racemic 1-(6-bromopyridin-3-yl)ethanol, which can be further resolved to the (1S)-enantiomer if needed.

- ^1H NMR (500 MHz, CDCl3): δ 8.35 (d, J = 2.4 Hz, 1H), 7.61 (dd, J = 2.4, 7.8 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H), 4.94 (m, 1H), 2.04 (s, 1H), 1.51 (d, J = 6.3 Hz, 3H).

- Yield: 97%.

| Step | Reagents/Conditions | Time | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Sodium borohydride in ethanol/water | 0.5 h | 20 °C | 97% | Stirred at room temperature |

| 2 | Workup with ethyl acetate extraction | - | - | - | Organic layer dried and evaporated |

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological assays or in vivo studies, preparation of stock solutions of this compound is standardized.

| Amount of Compound | Concentration | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 4.9493 |

| 5 mg | 1 mM | 24.7463 |

| 10 mg | 1 mM | 49.4927 |

| 1 mg | 5 mM | 0.9899 |

| 5 mg | 5 mM | 4.9493 |

| 10 mg | 5 mM | 9.8985 |

| 1 mg | 10 mM | 0.4949 |

| 5 mg | 10 mM | 2.4746 |

| 10 mg | 10 mM | 4.9493 |

Note: Solvents typically used include DMSO, PEG300, Tween 80, water, or corn oil for in vivo formulations. Solubility and clarity must be confirmed at each step.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sodium borohydride reduction | NaBH4, ethanol/water, room temp, 30 min | ~97 | Simple, high yield, racemic product |

| Asymmetric transfer hydrogenation | Chiral catalyst, mild conditions | Variable | Enantioselective, produces (1S)-enantiomer |

| Grignard reagent precursor route | Grignard reagents, ambient temp for ketone prep | - | Prepares ketone precursor for subsequent reduction |

| Stock solution preparation | DMSO, PEG300, Tween 80, water, corn oil | - | For biological/in vivo use, concentration controlled |

Q & A

Q. How is it used in synthesizing bioactive molecules with stereochemical precision?

- Methodological Answer : The (1S)-configuration is critical in antiviral agents. A 2024 study incorporated this scaffold into a protease inhibitor via Mitsunobu reaction (DIAD, PPh₃), achieving IC₅₀ = 0.8 nM against SARS-CoV-2 Mpro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.